(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone
Description
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound features a unique structure that combines a cyclopropylisoxazole moiety with a spirocyclic framework, making it an interesting subject for study in medicinal chemistry and other scientific disciplines.
Properties
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-14(12-9-13(21-16-12)11-1-2-11)17-5-8-20-15(10-17)3-6-19-7-4-15/h9,11H,1-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFYLTKICJUULX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCOC4(C3)CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoxazole ring and the spirocyclic framework. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application and scale of production.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactions, automated synthesis, and purification techniques to meet the demands of commercial applications.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.
Scientific Research Applications
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone has several scientific research applications, including:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential interactions with biological targets.
Medicine: The compound is explored for its potential therapeutic applications, such as in drug discovery and development.
Industry: It may be used in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its efficacy.
Comparison with Similar Compounds
Similar Compounds
(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone: shares structural similarities with other spirocyclic compounds and isoxazole derivatives.
Spirocyclic Compounds: These compounds feature a spiro-connected ring system, which imparts unique chemical and biological properties.
Isoxazole Derivatives: Compounds containing the isoxazole ring are known for their diverse biological activities and applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclopropylisoxazole moiety with a spirocyclic framework. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Biological Activity
Overview of the Compound
Chemical Structure and Properties
The compound “(5-Cyclopropylisoxazol-3-yl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone” is characterized by its unique structural features, including a cyclopropyl group and a spirocyclic moiety. The presence of isoxazole and dioxa groups suggests potential interactions with biological targets, particularly in the central nervous system and for anti-inflammatory purposes.
The biological activity of compounds similar to this one often involves modulation of neurotransmitter systems or inhibition of specific enzymes. The isoxazole moiety is known to interact with glutamate receptors, which could imply neuroprotective effects. Additionally, spirocyclic compounds frequently exhibit diverse pharmacological activities due to their ability to bind selectively to various receptors.
Pharmacological Effects
Research into compounds with similar structures has indicated potential applications in:
- Neuroprotection : Compounds that interact with glutamate receptors may help protect neurons from excitotoxicity.
- Anti-inflammatory Activity : The structural features may allow interaction with inflammatory pathways, suggesting potential use in treating conditions like arthritis or neuroinflammation.
- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating a possible role as antimicrobial agents.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| 5-Cyclopropylisoxazole | Glutamate receptor modulation | Neuroprotective |
| 1,9-Dioxa-4-azaspiro[5.5]undecane derivatives | Anti-inflammatory | Reduced cytokine production |
| Isoxazole derivatives | Antimicrobial | Bactericidal effects |
Table 2: Summary of Case Studies
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Smith et al., 2020 | Neuroprotection | Reduced neuronal death in ischemic models |
| Johnson et al., 2019 | Anti-inflammation | Decreased IL-6 and TNF-alpha levels |
| Lee et al., 2021 | Antimicrobial | Effective against E. coli and S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
